molecular formula C22H25FN2O3 B2612415 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921810-06-2

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B2612415
CAS RN: 921810-06-2
M. Wt: 384.451
InChI Key: AVTVROWDCNHQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have focused on synthesizing novel fluoro-substituted compounds, employing strategies such as nucleophilic vinylic substitution and exploring the unique electrophilic reactivity conferred by fluorine atoms. For instance, N-Benzoyl β,β-difluoroenamides have been used as precursors in heterocyclic synthesis, leading to the formation of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, demonstrating the pivotal role of fluorine in facilitating nucleophilic reactions and enabling the synthesis of complex heterocyclic systems (Meiresonne et al., 2015).

Biological Activity and Applications

  • Antimicrobial Activity : Certain fluoro-substituted benzothiazole derivatives have shown promising antimicrobial activity, suggesting their potential as therapeutic agents. For example, novel fluoro-substituted sulphonamide benzothiazoles have been synthesized and displayed significant activity against various microbial strains, highlighting the impact of fluorine substitution on enhancing antimicrobial efficacy (Jagtap et al., 2010).

  • Antitumor Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles have been identified as potently cytotoxic in vitro against certain human breast cancer cell lines, indicating the potential of fluoro-substituted compounds in cancer therapy. The study suggests that fluorine substitution can significantly influence the cytotoxic activity of benzothiazoles (Hutchinson et al., 2001).

  • Imaging Applications in Alzheimer's Disease : Fluorinated benzoxazole derivatives have been explored as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These studies underline the utility of fluorine in enhancing the properties of imaging agents, offering high affinity for Aβ plaques and potential for clinical diagnosis (Cui et al., 2012).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-14(2)12-25-18-9-8-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-6-5-7-16(23)10-15/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTVROWDCNHQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

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